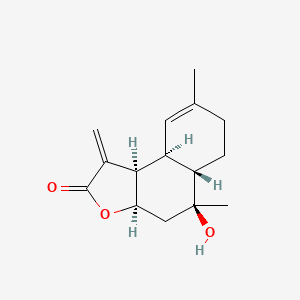

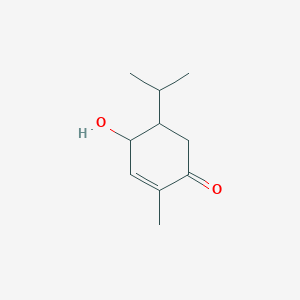

2-Cyclohexen-1-one, 4-hydroxy-2-methyl-5-(1-methylethyl)-, (4R,5S)-rel-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

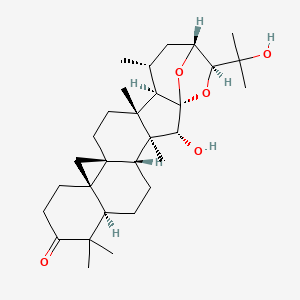

5-Hydroxy-p-menth-6-en-2-one is a chemical compound with the molecular formula C10H16O2 and a molecular weight of 168.2328 . It has two stereoisomers: cis-5-Hydroxy-p-menth-1(6)-en-2-one and trans-5-Hydroxy-p-menth-1(6)-en-2-one .

Molecular Structure Analysis

The IUPAC Standard InChI for 5-Hydroxy-p-menth-6-en-2-one isInChI=1S/C10H16O2/c1-6(2)8-5-9(11)7(3)4-10(8)12/h4,6,8,10,12H,5H2,1-3H3 . The structure is available as a 2D Mol file . Physical And Chemical Properties Analysis

5-Hydroxy-p-menth-6-en-2-one has a molecular weight of 168.2328 . Its physical and chemical properties such as Gibbs free energy of formation, enthalpy of formation, enthalpy of fusion, and enthalpy of vaporization can be calculated .科学的研究の応用

Stereochemistry and Intramolecular Hydrogen Bonding : A study by Suga, Shishibori, and Matsuura (1968) investigated the stereochemistry and intramolecular hydrogen bonding of compounds related to 5-Hydroxy-p-menth-6-en-2-one, such as 1-Hydroxy-p-menth-3-en-2-one (Suga, Shishibori, & Matsuura, 1968).

Isolation from Natural Sources : Pailer et al. (1981) isolated 5-Hydroxy-p-menth-6-en-2-one from pyrolytic products of Incense “Aden”, demonstrating its presence in natural sources (Pailer et al., 1981).

Preparative Synthesis for Cooling Agents : Serra, Fuganti, and Gatti (2008) used compounds including isomers of 5-Hydroxy-p-menth-6-en-2-one for the preparative synthesis of cooling agents, illustrating its application in synthetic chemistry (Serra, Fuganti, & Gatti, 2008).

Biotransformation Studies : Research by Suga et al. (1988) on the biotransformation of related compounds by Nicotiana tabacum cells provides insights into the metabolic pathways and possible applications in biotechnology (Suga, Hirata, Hamada, & Murakami, 1988).

Conformational Studies : Studies like those by Suga and Watanabe (1972) on carvomenthone derivatives, which are structurally similar to 5-Hydroxy-p-menth-6-en-2-one, contribute to understanding the conformational behavior of these compounds (Suga & Watanabe, 1972).

将来の方向性

The future directions for the study of 5-Hydroxy-p-menth-6-en-2-one could involve exploring its potential applications in various industries, given its presence in monoterpenes which are used in food, pharmaceutical, cosmetic, or agricultural products . Additionally, the use of enzymatic systems of microorganisms and insects for transforming monoterpenes into their derivatives could be further explored .

特性

CAS番号 |

61570-82-9 |

|---|---|

分子式 |

C10H16O2 |

分子量 |

168.23 g/mol |

IUPAC名 |

(4R,5S)-4-hydroxy-2-methyl-5-propan-2-ylcyclohex-2-en-1-one |

InChI |

InChI=1S/C10H16O2/c1-6(2)8-5-9(11)7(3)4-10(8)12/h4,6,8,10,12H,5H2,1-3H3/t8-,10-/m0/s1 |

InChIキー |

ZFUJCNJIGDBFEP-WPRPVWTQSA-N |

異性体SMILES |

CC1=C[C@@H]([C@@H](CC1=O)C(C)C)O |

SMILES |

CC1=CC(C(CC1=O)C(C)C)O |

正規SMILES |

CC1=CC(C(CC1=O)C(C)C)O |

外観 |

Oil |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。